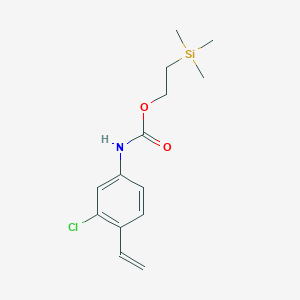
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a vinyl group, a carbamic acid ester, and a trimethylsilanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-Chloro-4-vinyl-phenylamine: This intermediate can be synthesized via the nitration of 3-chloro-4-vinylbenzene, followed by reduction of the nitro group to an amine.
Formation of Carbamic Acid Derivative: The 3-chloro-4-vinyl-phenylamine is then reacted with phosgene to form the corresponding isocyanate.
Esterification: The isocyanate is subsequently reacted with 2-trimethylsilanyl-ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, or the vinyl group can be hydrogenated to an ethyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Ethyl Derivatives: From reduction of the vinyl group.
Substituted Phenyl Derivatives: From nucleophilic substitution of the chloro group.
科学研究应用
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism of action of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate depends on its specific application
Vinyl Group: Can undergo polymerization or addition reactions.
Chloro Group: Can participate in substitution reactions, altering the compound’s reactivity.
Carbamic Acid Ester: Can form hydrogen bonds or undergo hydrolysis under certain conditions.
Trimethylsilanyl Group: Provides steric protection and can be removed under specific conditions to reveal reactive sites.
相似化合物的比较
Similar Compounds
(3-Chloro-4-vinyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a tert-butyl ester instead of a trimethylsilanyl group.
Uniqueness
The presence of the trimethylsilanyl group in 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic synthesis and materials science.
属性
分子式 |
C14H20ClNO2Si |
|---|---|
分子量 |
297.85 g/mol |
IUPAC 名称 |
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2Si/c1-5-11-6-7-12(10-13(11)15)16-14(17)18-8-9-19(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,17) |
InChI 键 |
CNYVFIKUIUSPCD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC(=C(C=C1)C=C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Dimethylamino-1-[[(1H)-indol 3 yl]carbonyl]piperidine](/img/structure/B8378868.png)
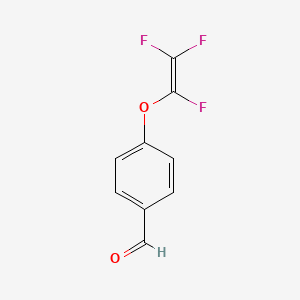
![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B8378872.png)
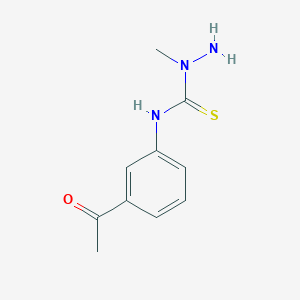
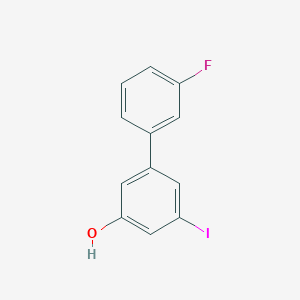
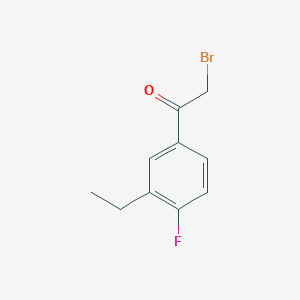
![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
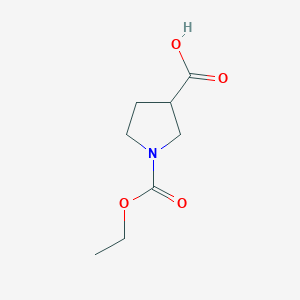

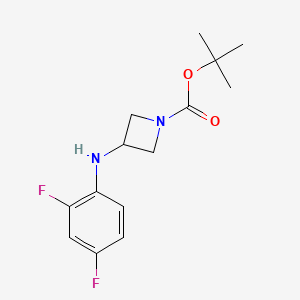
![1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid](/img/structure/B8378944.png)

![methyl 6-[1-(4-cyanophenyl)-1H-pyrazol-5-yl]-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate](/img/structure/B8378959.png)

